An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its physical and chemical properties, provide detailed protocols for its synthesis and subsequent use, and discuss its significance in the development of novel bioactive molecules.
Introduction: A Privileged Scaffold in Chemical Biology
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of a methyl group at the N1 position and a trifluoromethyl group at the C3 position imparts unique electronic and steric properties. The trifluoromethyl group, in particular, is a bioisostere for various functionalities and is known to enhance metabolic stability, cell permeability, and binding affinity.[1]
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride serves as a highly reactive and versatile intermediate for introducing this valuable pyrazole moiety into a target molecule. Its utility stems from the electrophilic nature of the acyl chloride, which readily reacts with a wide range of nucleophiles to form stable amide, ester, and ketone linkages.
Physicochemical Properties
Precise experimental data for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is not extensively published in publicly available literature. However, based on its chemical structure and data from suppliers, we can compile its key properties. It is a reactive acyl chloride derivative.[2]
| Property | Value | Source |
| CAS Number | 129768-24-7 | [2] |
| Molecular Formula | C₆H₄ClF₃N₂O | [2] |
| Molecular Weight | 212.56 g/mol | [2] |
| Physical State | Likely a solid or liquid at room temperature | Inferred from related compounds |
| Solubility | Reacts with water; soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | General knowledge of acyl chlorides |
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
The most common and direct method for the preparation of this acyl chloride is the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3).[3][4]
Synthesis Workflow
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The following diagram illustrates the general workflow.
Caption: General workflow for the synthesis of the target acyl chloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard laboratory practices for acyl chloride formation.[5]
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Addition of Chlorinating Agent:
-
Using Thionyl Chloride: Add thionyl chloride (2-3 eq) dropwise to the suspension at room temperature.
-
Using Oxalyl Chloride: Add oxalyl chloride (2-3 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO/CO₂). The reaction mixture should become a clear solution.
-
Work-up: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.
-
Product: The resulting crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is often used directly in the next step without further purification.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the product back to the carboxylic acid, reducing the yield.
-
Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. Both thionyl chloride and oxalyl chloride, along with their byproducts, are volatile and can be easily removed under vacuum.
-
Catalytic DMF: DMF acts as a catalyst in the reaction with oxalyl chloride by forming the Vilsmeier reagent, which is the active chlorinating species.
Reactivity and Handling
General Reactivity
As a typical acyl chloride, this compound is a potent electrophile. It will readily react with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.
Caption: Common reactions of the title acyl chloride with nucleophiles.
Safety and Handling
Expected Hazards:
-
Corrosive: Acyl chlorides react with moisture, including humidity in the air and on skin, to produce hydrochloric acid (HCl). This can cause severe skin burns and eye damage.[6]
-
Lachrymator: The HCl produced upon contact with moisture in the eyes can cause irritation and tearing.
-
Toxic if Inhaled or Swallowed: Inhalation of vapors can cause respiratory tract irritation. Ingestion can cause severe damage to the digestive tract.[7][8][9]
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Keep the compound away from water and other sources of moisture.[6]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Applications in Synthesis: A Case Study
This acyl chloride is a valuable reagent for synthesizing more complex molecules, particularly in the development of enzyme inhibitors and other biologically active compounds.
Protocol: Amide Bond Formation
The following is a general protocol for the coupling of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride with a primary or secondary amine.
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
-
A primary or secondary amine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware for reactions and work-up
Procedure:
-
Dissolve Amine: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.
-
Cool Reaction: Cool the solution to 0 °C using an ice bath.
-
Add Acyl Chloride: Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride (1.0-1.1 eq) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Aqueous Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Self-Validating System:
-
The use of a base is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the amine starting material and the appearance of a new, typically less polar, product spot.
Conclusion
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is a highly valuable and reactive building block for chemical synthesis. Its utility in introducing the 1-methyl-3-(trifluoromethyl)pyrazole moiety has cemented its role in the discovery of new pharmaceuticals and agrochemicals. Understanding its physical properties, synthetic routes, and reactivity profile, along with adhering to strict safety protocols, is essential for its effective and safe use in the laboratory.
References
- Fluorochem Ltd. Safety Data Sheet for 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (2024-12-19).
- Silva, F. et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- Biosynth. Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021-05-18).
- Sigma-Aldrich. SAFETY DATA SHEET for 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024-08-06).
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Fisher Scientific. SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
-
Aaron Chemistry GmbH. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 154471-65-5. Available from: [Link]
- Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
- ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
-
PubChem. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540. Available from: [Link]
- Google Patents CN. Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- ChemicalBook. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2. (2025-09-25).
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024-09-19).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride | 129768-24-7 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
